molecular formula C13H15ClO4 B14622540 4-(Chlorocarbonyl)-2-methoxyphenyl pentanoate CAS No. 56681-70-0

4-(Chlorocarbonyl)-2-methoxyphenyl pentanoate

Cat. No.: B14622540
CAS No.: 56681-70-0
M. Wt: 270.71 g/mol
InChI Key: ZUUQIMORLFQDMV-UHFFFAOYSA-N
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Description

4-(Chlorocarbonyl)-2-methoxyphenyl pentanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a chlorocarbonyl group and a methoxyphenyl group, making it a versatile building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chlorocarbonyl)-2-methoxyphenyl pentanoate typically involves the esterification of 4-(Chlorocarbonyl)-2-methoxybenzoic acid with pentanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(Chlorocarbonyl)-2-methoxyphenyl pentanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(Chlorocarbonyl)-2-methoxyphenyl pentanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Chlorocarbonyl)-2-methoxyphenyl pentanoate involves its interaction with nucleophiles. The chlorocarbonyl group is highly reactive and can be attacked by nucleophiles, leading to the formation of new chemical bonds. This reactivity makes it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Chlorocarbonyl)-2-methoxyphenyl pentanoate is unique due to its specific combination of functional groups, which provides a distinct reactivity profile. This makes it particularly useful in the synthesis of complex organic molecules where selective reactivity is required .

Properties

CAS No.

56681-70-0

Molecular Formula

C13H15ClO4

Molecular Weight

270.71 g/mol

IUPAC Name

(4-carbonochloridoyl-2-methoxyphenyl) pentanoate

InChI

InChI=1S/C13H15ClO4/c1-3-4-5-12(15)18-10-7-6-9(13(14)16)8-11(10)17-2/h6-8H,3-5H2,1-2H3

InChI Key

ZUUQIMORLFQDMV-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)OC1=C(C=C(C=C1)C(=O)Cl)OC

Origin of Product

United States

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